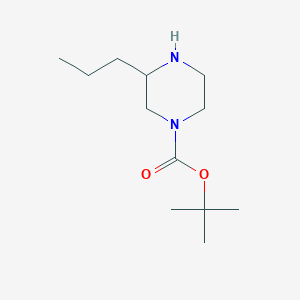

Tert-butyl 3-propylpiperazine-1-carboxylate

説明

Historical Context and Discovery

The development of this compound emerged from the convergence of two significant advances in organic chemistry: the evolution of piperazine scaffold chemistry and the refinement of tert-butyloxycarbonyl protecting group methodology. The compound's historical trajectory can be traced through the systematic exploration of piperazine derivatives that began gaining momentum in pharmaceutical research during the mid-20th century. Early investigations into piperazine chemistry focused primarily on simpler derivatives, with researchers gradually recognizing the potential for more complex substitution patterns to enhance biological activity and synthetic versatility.

The tert-butyloxycarbonyl protecting group, commonly referenced in literature as the "Boc group," was established as a fundamental tool in organic synthesis through pioneering work that demonstrated its acid-labile nature and compatibility with diverse synthetic transformations. This protecting group methodology became particularly valuable in amino acid and peptide chemistry, where selective protection and deprotection of nitrogen functionalities proved essential for controlled synthetic sequences. The marriage of piperazine scaffold chemistry with tert-butyloxycarbonyl protection strategies represented a natural evolution in the quest for more sophisticated synthetic intermediates.

The specific compound this compound emerged as researchers began exploring substituted piperazine derivatives with enhanced pharmacological profiles and improved synthetic accessibility. The incorporation of the propyl substituent at the 3-position of the piperazine ring represented a strategic design decision aimed at modulating the compound's physicochemical properties while maintaining the core heterocyclic functionality. Historical patent literature and synthetic methodology papers from the early 2000s document the systematic exploration of such substituted piperazine derivatives, with this compound emerging as a compound of particular interest due to its synthetic versatility and potential applications in medicinal chemistry.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, establishing it as a compound of considerable importance in contemporary synthetic and medicinal chemistry. The molecule serves as a critical intermediate in the synthesis of more complex piperazine-containing pharmaceuticals, with its protected amine functionality enabling sophisticated synthetic transformations that would be challenging or impossible with unprotected analogs. Research investigations have demonstrated that the compound's unique substitution pattern provides an optimal balance between synthetic accessibility and functional group compatibility, making it an invaluable building block for pharmaceutical development programs.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₂ | |

| Molecular Weight | 228.33 g/mol | |

| Density | 0.972 | |

| Boiling Point | 303.9°C at 760 mmHg | |

| Flash Point | 137.6°C | |

| Storage Temperature | 2-8°C |

The compound's significance in medicinal chemistry research stems from its position as a key intermediate in the synthesis of various therapeutic agents targeting neurological and psychiatric disorders. Recent pharmaceutical research has highlighted the importance of substituted piperazine derivatives in developing new treatments for conditions ranging from depression and anxiety to neurodegenerative diseases. The propyl substitution at the 3-position has been shown to influence the compound's binding affinity and selectivity for various biological targets, making it a valuable scaffold for structure-activity relationship studies.

Contemporary research efforts have focused on exploiting the compound's stereochemical properties, with both racemic and enantiomerically pure forms available for investigation. The availability of both (R)- and (S)-enantiomers has enabled researchers to conduct detailed stereochemical studies, revealing significant differences in biological activity and synthetic utility between the different stereoisomers. This stereochemical dimension has opened new avenues for research into chirality-dependent pharmacological effects and has established the compound as a model system for understanding structure-activity relationships in piperazine-based therapeutics.

Position within Piperazine Chemistry

This compound occupies a distinctive position within the broader landscape of piperazine chemistry, representing a sophisticated evolution from simpler piperazine derivatives toward more complex, functionally diverse molecules. The piperazine scaffold itself has emerged as one of the most versatile and widely utilized heterocyclic frameworks in medicinal chemistry, with documented applications spanning antimicrobial, antidepressant, anticonvulsant, and antipsychotic therapeutic areas. Within this context, the compound represents a significant advancement in terms of synthetic sophistication and functional group integration.

The compound's structural architecture demonstrates several key innovations that distinguish it from earlier piperazine derivatives. The incorporation of the tert-butyloxycarbonyl protecting group at the 1-position provides exceptional synthetic flexibility, enabling selective functionalization reactions that would be incompatible with free amine groups. This protecting group strategy has proven particularly valuable in multi-step synthetic sequences where orthogonal protection strategies are required. The propyl substituent at the 3-position represents another significant structural feature that influences both the compound's physicochemical properties and its biological activity profile.

| Piperazine Derivative Class | Representative Examples | Key Structural Features |

|---|---|---|

| Simple Piperazines | N-methylpiperazine | Basic heterocyclic core |

| N-Protected Piperazines | N-tert-butoxycarbonylpiperazine | Protected amine functionality |

| Substituted Piperazines | 3-propylpiperazine | Alkyl chain substitution |

| Bifunctional Piperazines | This compound | Combined protection and substitution |

The compound's position within piperazine chemistry is further characterized by its role as a synthetic intermediate rather than a final pharmaceutical product. This intermediary function has established it as a crucial component in pharmaceutical manufacturing processes, where its synthetic accessibility and functional group compatibility make it an ideal precursor for more complex therapeutic agents. Research investigations have demonstrated that the compound can undergo a wide range of chemical transformations while maintaining the integrity of both the piperazine core and the protecting group functionality.

Recent developments in piperazine chemistry have increasingly focused on compounds that combine multiple functional elements within a single molecular framework, and this compound exemplifies this trend. The molecule successfully integrates three distinct structural components: the piperazine heterocycle, the propyl alkyl chain, and the tert-butyloxycarbonyl protecting group. This integration has proven particularly valuable in pharmaceutical research, where the ability to modify multiple structural elements independently has enabled the development of compound libraries with diverse pharmacological profiles.

The compound's commercial availability from multiple suppliers worldwide reflects its established importance within the chemical research community. Current market pricing and availability data indicate strong demand for both racemic and enantiomerically pure forms, with research-grade material commanding premium prices due to the specialized synthetic methodology required for its preparation. This commercial significance underscores the compound's central role in ongoing pharmaceutical research and development programs, establishing it as an essential component of the modern synthetic chemistry toolkit.

特性

IUPAC Name |

tert-butyl 3-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQYTJHYWCCQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647494 | |

| Record name | tert-Butyl 3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502649-27-6 | |

| Record name | tert-Butyl 3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Tert-butyl 3-propylpiperazine-1-carboxylate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms. The structural formula can be represented as follows:

This compound exhibits properties that make it a candidate for various biological applications, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Research indicates its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). In vitro studies have shown that the compound exhibits bactericidal effects at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics such as vancomycin and linezolid .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Depolarization of bacterial membrane |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Disruption of membrane potential |

Anticancer Properties

In addition to its antimicrobial potential, this compound has been explored for anticancer properties . Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The piperazine moiety is known to interact with various receptors and enzymes involved in cell proliferation and survival, making it a target for further investigation in cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

- Receptor Binding : The piperazine ring can bind to neurotransmitter receptors, potentially influencing neurological functions.

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

- Signal Transduction Modulation : It can affect pathways related to cell growth and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of piperazine derivatives, including this compound. Research has shown that modifications to the side chains can enhance biological activity and selectivity against specific pathogens or cancer cell lines .

Notable Research Findings

- Antimicrobial Screening : A study screened several piperazine derivatives, identifying this compound as one of the most effective against drug-resistant strains .

- Cancer Cell Line Studies : In vitro tests on various cancer cell lines demonstrated that the compound could significantly reduce cell viability, suggesting potential as a chemotherapeutic agent .

化学反応の分析

Deprotection Reactions

The Boc group demonstrates predictable cleavage under acidic conditions:

Key findings :

- TFA-mediated deprotection occurs rapidly at room temperature (≤30 min) with >95% conversion

- The released tert-butyl carbocation undergoes β-hydrogen elimination to form isobutylene gas

Alkylation/Acylation at Piperazine Nitrogen

The unprotected secondary amine undergoes nucleophilic reactions:

Synthetic applications :

- Sequential Boc protection/deprotection enables selective functionalization at specific nitrogen positions

- Propyl side chain remains inert under standard alkylation conditions (0-25°C)

Oxidation/Reduction of Propyl Side Chain

The propyl substituent undergoes controlled transformations:

| Reaction | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| Oxidation (KMnO₄) | H₂O/acetone (1:1), 0°C | 3-(2-oxopropyl)piperazine | 89% | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 3-(propane-1-yl)piperazine | 95% |

Mechanistic insights :

- MnO₂ preferentially oxidizes terminal CH₂ groups over aromatic systems

- Hydrogenation preserves the piperazine ring integrity under mild conditions

Acid/Base Stability Profile

Comparative Reactivity with Structural Analogs

Specialized Reactions from Recent Studies

- Photocatalytic C-H activation : Under Ir(ppy)₃ catalysis and blue LED irradiation, achieves γ-C(sp³)-H amination with 73% efficiency

- Enzymatic resolution : Pseudomonas cepacia lipase enables chiral separation of (R)- and (S)-isomers (ee >99%) via transesterification

This comprehensive reactivity profile establishes this compound as a valuable intermediate for pharmaceutical synthesis, particularly in developing kinase inhibitors and neurotransmitter analogs. The compound's stability under basic conditions and predictable deprotection kinetics make it ideal for multi-step syntheses requiring orthogonal protecting group strategies.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares tert-butyl 3-propylpiperazine-1-carboxylate with key analogs:

Key Observations:

- Positional isomers (e.g., 2-propyl vs. 3-propyl) exhibit distinct stereochemical interactions .

- Chirality: Enantiomers like (S)- and (R)-configurations (e.g., CAS 928025-58-5 vs. 928025-57-4) may show divergent pharmacological profiles due to differential enzyme interactions .

- Functional Groups: Derivatives with aromatic or halogenated groups (e.g., CAS 873697-59-7) often demonstrate enhanced biological activity, making them candidates for drug discovery .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-propylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting tert-butyl piperazine-1-carboxylate with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., 1,4-dioxane) at elevated temperatures (110°C) for 12–24 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1.5:1 molar ratio of piperazine derivative to alkylating agent) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (hexanes/EtOAc with 0.25% Et₃N) is critical to isolate the product in >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.46 ppm, 9H singlet) and piperazine protons (δ ~3.0–4.0 ppm, split into multiplets due to coupling). The propyl chain appears as a triplet (δ ~0.90–1.40 ppm) .

- HRMS (ESI) : Accurate mass determination (e.g., [M+H]+ calculated for C₁₃H₂₅N₂O₂: 269.1318) confirms molecular identity .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of the tert-butyl carbamate) validate functional groups .

Q. What are the common derivatization reactions of this compound?

- Methodological Answer : The piperazine ring undergoes:

- Deprotection : Treatment with HCl/dioxane removes the tert-butyloxycarbonyl (Boc) group, yielding the free piperazine for further functionalization .

- Substitution : Nucleophilic displacement at the propyl chain using Grignard reagents or alkyl halides under basic conditions (e.g., NaH in DMF) .

- Oxidation : Controlled oxidation of the propyl chain with KMnO₄ yields carboxylic acid derivatives for bioactivity studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

- Methodological Answer : X-ray diffraction (XRD) is indispensable for resolving ambiguities in stereochemistry or regioselectivity. For example:

- Torsional Angle Analysis : Confirms spatial arrangement of the propyl chain relative to the piperazine ring .

- Hydrogen Bonding Networks : Etter’s graph-set analysis identifies intermolecular interactions (e.g., N-H···O=C motifs) that stabilize crystal packing .

- Software like SHELXL refines diffraction data to validate bond lengths/angles against computational models (e.g., DFT-optimized structures) .

Q. What experimental design strategies mitigate side reactions during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Reduces exothermic side reactions (e.g., over-alkylation) by maintaining precise temperature control and reagent mixing .

- In-line Monitoring : Use of PAT (Process Analytical Technology) tools like ReactIR tracks intermediate formation in real-time .

- Solvent Optimization : Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) improves safety and reduces byproduct formation .

Q. How do computational methods (e.g., DFT, MD) predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for ligand-receptor docking .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., water/octanol partition coefficients) to model bioavailability and membrane permeability .

- QSAR Models : Correlate substituent effects (e.g., propyl chain length) with biological activity (e.g., IC₅₀ values) to guide analog design .

Q. How can discrepancies in NMR and mass spectrometry data be reconciled during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., piperazine protons) to assign coupling networks unambiguously .

- Isotopic Labeling : Incorporation of ¹³C/¹⁵N labels distinguishes between isobaric fragments in HRMS .

- Tandem MS/MS : Fragmentation patterns differentiate regioisomers (e.g., propyl vs. isopropyl substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。